molecular formula C7H8Cl3NO3S B12322078 2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid

2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid

Cat. No.: B12322078
M. Wt: 292.6 g/mol
InChI Key: NBGLMNHGJFSOCH-UHFFFAOYSA-N
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Description

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a metabolite of trichloroethylene, a widely used industrial solvent. This compound is formed in the body as a result of the biotransformation of trichloroethylene, primarily in the liver. It is of significant interest due to its potential toxicological effects and its role as a biomarker for exposure to trichloroethylene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine typically involves the reaction of trichloroethylene with glutathione to form S-(trichlorovinyl)glutathione, which is then further metabolized to N-Acetyl-S-(trichlorovinyl)-L-cysteine. This process can be carried out in vitro using liver microsomes or in vivo in animal models.

Industrial Production Methods: Industrial production of N-Acetyl-S-(trichlorovinyl)-L-cysteine is not common due to its primary formation as a metabolite. for research purposes, it can be synthesized using chemical reagents under controlled laboratory conditions.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-(trichlorovinyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent thiol form.

    Substitution: Nucleophilic substitution reactions can occur at the trichlorovinyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent thiol compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-(trichlorovinyl)-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study the metabolism of trichloroethylene and related compounds.

    Biology: Serves as a biomarker for exposure to trichloroethylene, aiding in toxicological studies.

    Medicine: Investigated for its potential role in causing kidney and liver damage, contributing to the understanding of trichloroethylene toxicity.

    Industry: Used in environmental monitoring to assess exposure levels to trichloroethylene in industrial settings.

Mechanism of Action

N-Acetyl-S-(trichlorovinyl)-L-cysteine exerts its effects primarily through its interaction with cellular proteins and enzymes. It can form adducts with proteins, leading to cellular dysfunction and toxicity. The compound is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA.

Comparison with Similar Compounds

  • N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine
  • S-(1,2,2-trichlorovinyl)glutathione

Comparison: N-Acetyl-S-(trichlorovinyl)-L-cysteine is unique due to its specific formation from trichloroethylene metabolism. Compared to N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, it has an additional chlorine atom, which can influence its reactivity and toxicity. S-(1,2,2-trichlorovinyl)glutathione is an intermediate in the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine and shares similar metabolic pathways.

Properties

IUPAC Name

2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGLMNHGJFSOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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